2-Amino-5-chloro-3-nitrobenzotrifluoride

Vue d'ensemble

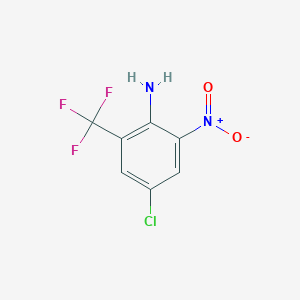

Description

2-Amino-5-chloro-3-nitrobenzotrifluoride is an organic compound with the molecular formula C7H4ClF3N2O2. It is also known by its IUPAC name, 4-chloro-2-nitro-6-(trifluoromethyl)aniline. This compound is characterized by the presence of amino, chloro, nitro, and trifluoromethyl groups attached to a benzene ring. It is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties .

Méthodes De Préparation

The synthesis of 2-Amino-5-chloro-3-nitrobenzotrifluoride typically involves the nitration of 2-amino-5-chlorobenzotrifluoride. One common method includes the reaction of 2-amino-5-chlorobenzotrifluoride with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product .

Analyse Des Réactions Chimiques

2-Amino-5-chloro-3-nitrobenzotrifluoride undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Chemistry

2-Amino-5-chloro-3-nitrobenzotrifluoride serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical reactions makes it versatile for creating diverse chemical entities.

Common Reactions:

- Reduction: The nitro group can be converted to an amino group using reducing agents like hydrogen gas with palladium catalysts.

- Substitution: The chloro group can be replaced with other nucleophiles such as amines or thiols.

- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Biology

In biological research, this compound is utilized in developing fluorescent probes and dyes for imaging and diagnostic applications. Its unique properties allow it to interact with specific molecular targets, potentially modulating enzyme activity or acting as inhibitors.

Medicine

The compound is investigated as an intermediate in synthesizing drugs targeting specific enzymes or receptors. Its structural characteristics enable it to participate in drug design, particularly in creating compounds that exhibit desired biological activities.

Industrial Applications

In industrial settings, this compound is employed in producing specialty chemicals, polymers, and coatings due to its unique chemical properties. It plays a role in developing agrochemicals and dyes, highlighting its versatility across various sectors.

Case Study 1: Drug Development

Research has demonstrated that derivatives of this compound exhibit promising activity against specific enzymes involved in disease pathways. For instance, studies on enzyme inhibition have shown that modifications to the compound can enhance its potency while reducing toxicity .

Case Study 2: Biological Imaging

Fluorescent probes derived from this compound have been successfully used in cellular imaging studies. These probes allow researchers to visualize cellular processes in real-time, providing insights into biological mechanisms and disease states.

Mécanisme D'action

The mechanism of action of 2-Amino-5-chloro-3-nitrobenzotrifluoride depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through various pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting cellular processes .

Comparaison Avec Des Composés Similaires

2-Amino-5-chloro-3-nitrobenzotrifluoride can be compared with similar compounds, such as:

2-Amino-3-chloro-5-nitrobenzotrifluoride: This compound has a similar structure but with different positions of the amino and chloro groups.

2-Amino-5-chloro-4-nitrobenzotrifluoride: This compound has the nitro group at a different position on the benzene ring.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs .

Activité Biologique

2-Amino-5-chloro-3-nitrobenzotrifluoride is an organic compound with the molecular formula CHClFNO. It features a benzene ring substituted with amino, chloro, nitro, and trifluoromethyl groups. This compound is utilized in various scientific and industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals.

- Molecular Weight : 240.57 g/mol

- CAS Number : 62924-50-9

- IUPAC Name : 4-chloro-2-nitro-6-(trifluoromethyl)aniline

The unique arrangement of functional groups in this compound contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can modulate enzyme activity or receptor functions, influencing various cellular processes.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, thereby altering metabolic pathways.

- Fluorescent Probes : It is used in the development of fluorescent probes for biological imaging and diagnostics, enhancing the visualization of cellular components.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Activity : Research indicates that compounds structurally similar to this compound exhibit antimicrobial properties. This suggests potential applications in developing antibacterial agents .

- Cytotoxicity Evaluations : In vitro studies have assessed the cytotoxic effects of related compounds on various cell lines, indicating that substitutions on the benzene ring can significantly affect toxicity levels .

Comparative Analysis

A comparative analysis with similar compounds reveals insights into the specific biological activities attributed to structural variations:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 2-Amino-3-chloro-5-nitrobenzotrifluoride | Moderate antimicrobial | Different substitution pattern on benzene |

| 2-Amino-5-chloro-4-nitrobenzotrifluoride | Higher cytotoxicity | Nitro group positioned differently |

This table highlights how slight modifications in chemical structure can lead to significant changes in biological activity.

Applications in Medicine and Industry

In addition to its role in research, this compound serves as an intermediate in drug synthesis, particularly for compounds targeting specific biological pathways. Its properties make it valuable in producing specialty chemicals, including polymers and coatings.

Future Directions

The ongoing research into this compound aims to further elucidate its biological mechanisms and potential therapeutic applications. Future studies may focus on:

- Mechanistic Studies : Understanding the detailed interaction pathways with enzymes and receptors.

- Toxicological Assessments : Evaluating long-term effects and safety profiles for pharmaceutical use.

- Synthesis Optimization : Developing more efficient synthesis routes for industrial applications.

Propriétés

IUPAC Name |

4-chloro-2-nitro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O2/c8-3-1-4(7(9,10)11)6(12)5(2-3)13(14)15/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMIWUJTMQGXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372202 | |

| Record name | 2-Amino-5-chloro-3-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62924-50-9 | |

| Record name | 2-Amino-5-chloro-3-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.